molecular formula C8H10INO B14852483 2-(Dimethylamino)-3-iodophenol

2-(Dimethylamino)-3-iodophenol

Cat. No.: B14852483
M. Wt: 263.08 g/mol
InChI Key: CZWQZFHABZPIHR-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-3-iodophenol is an organic compound that features both a dimethylamino group and an iodine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-3-iodophenol typically involves the iodination of 2-(Dimethylamino)phenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenol ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure selective iodination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-3-iodophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The iodine atom can be reduced to form the corresponding phenol without the iodine substituent.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide, thiols, or amines are used in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: 2-(Dimethylamino)phenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(Dimethylamino)-3-iodophenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-3-iodophenol involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes or receptors. The phenol group can also undergo redox reactions, contributing to the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)phenol: Lacks the iodine substituent, making it less reactive in certain substitution reactions.

    3-Iodophenol: Lacks the dimethylamino group, reducing its ability to participate in hydrogen bonding and electrostatic interactions.

    2-(Diethylamino)-3-iodophenol: Similar structure but with ethyl groups instead of methyl groups, which can affect its steric and electronic properties.

Uniqueness

2-(Dimethylamino)-3-iodophenol is unique due to the presence of both the dimethylamino group and the iodine atom on the phenol ring. This combination of functional groups imparts distinct reactivity and interaction capabilities, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H10INO

Molecular Weight

263.08 g/mol

IUPAC Name

2-(dimethylamino)-3-iodophenol

InChI

InChI=1S/C8H10INO/c1-10(2)8-6(9)4-3-5-7(8)11/h3-5,11H,1-2H3

InChI Key

CZWQZFHABZPIHR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC=C1I)O

Origin of Product

United States

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